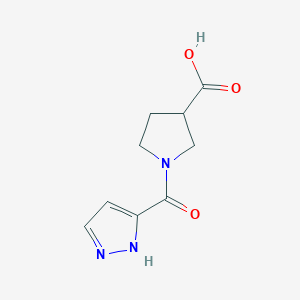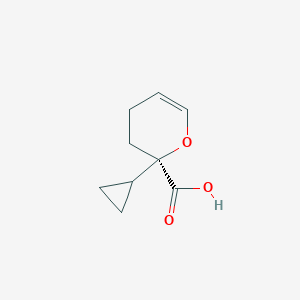
(R)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid is an organic compound characterized by a cyclopropyl group attached to a dihydropyran ring with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclopropyl ketones and dihydropyran derivatives, followed by catalytic hydrogenation and subsequent carboxylation reactions. The reaction conditions often require specific catalysts, such as palladium or platinum, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of ®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-pressure hydrogenation and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the dihydropyran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of ®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, cell proliferation, and microbial growth. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylcarboxylic acid: Shares the cyclopropyl group but lacks the dihydropyran ring.
Dihydropyran-2-carboxylic acid: Contains the dihydropyran ring but lacks the cyclopropyl group.
Cyclopropylpyran derivatives: Various derivatives with modifications on the cyclopropyl or pyran rings.
Uniqueness
®-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid is unique due to its combination of a cyclopropyl group and a dihydropyran ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Propriétés
Formule moléculaire |
C9H12O3 |
|---|---|
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
(2R)-2-cyclopropyl-3,4-dihydropyran-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8(11)9(7-3-4-7)5-1-2-6-12-9/h2,6-7H,1,3-5H2,(H,10,11)/t9-/m1/s1 |
Clé InChI |
DLIRMZZSLZMVDL-SECBINFHSA-N |
SMILES isomérique |
C1C[C@@](OC=C1)(C2CC2)C(=O)O |
SMILES canonique |
C1CC(OC=C1)(C2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(sec-Butyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995398.png)
![1-(3-Bromophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12995409.png)
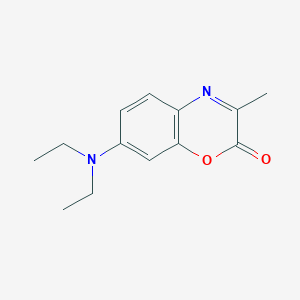
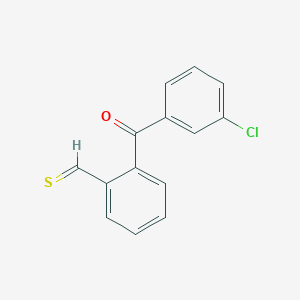

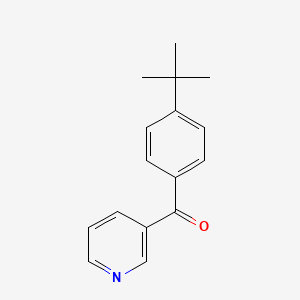
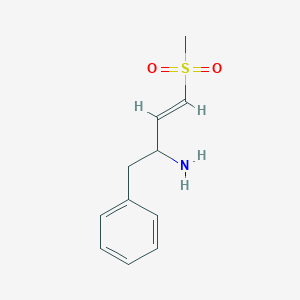

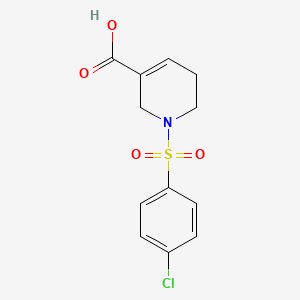
![2-Isopropyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B12995442.png)
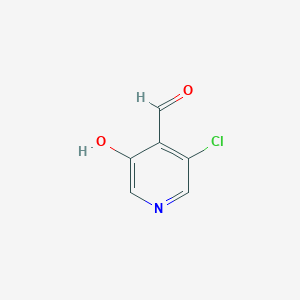

![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3h)-one](/img/structure/B12995467.png)
